molecular formula C12H15ClN2O2 B1652510 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride CAS No. 145252-21-7

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride

Cat. No.: B1652510
CAS No.: 145252-21-7
M. Wt: 254.71 g/mol
InChI Key: WZRLBBCCFXBRDY-PTNGSMBKSA-N
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Description

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a propanimidoyl chloride group and a 4-methylphenylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride typically involves multiple steps. One common method includes the reaction of 2-methylpropanimidoyl chloride with 4-methylphenylamine in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-Methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)propanimidoyl chloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for synthesis and application in various fields.

Properties

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)11(13)15-17-12(16)14-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRLBBCCFXBRDY-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C(/C(C)C)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145252-21-7
Record name Propanimidoyl chloride, 2-methyl-N-((((4-methylphenyl)amino)carbonyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145252217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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